3-chloro-N-(4-fluoro-3-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-N-(4-fluoro-3-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzothiophene derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science.
Mechanism of Action
The exact mechanism of action of 3-chloro-N-(4-fluoro-3-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Moreover, this compound has also been reported to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-chloro-N-(4-fluoro-3-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide has been shown to exhibit potent biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, it has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival. In addition, this compound has also been investigated for its potential use as an anti-inflammatory agent and as a selective COX-2 inhibitor.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-N-(4-fluoro-3-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide in lab experiments include its potent anticancer activity, its ability to inhibit the activity of various enzymes and signaling pathways, and its potential use as an anti-inflammatory agent. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on 3-chloro-N-(4-fluoro-3-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide. One of the potential areas of research is to investigate its potential use as a therapeutic agent for various types of cancer. Moreover, further studies are needed to understand the precise mechanism of action of this compound and to identify its molecular targets. Additionally, there is a need to develop more efficient and scalable synthesis methods for this compound, which can facilitate its use in large-scale experiments. Finally, there is a need to investigate the potential use of this compound in other fields, such as material science and nanotechnology.
Scientific Research Applications
3-chloro-N-(4-fluoro-3-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has also been investigated for its potential use as an anti-inflammatory agent and as a selective COX-2 inhibitor.
properties
IUPAC Name |
3-chloro-N-(4-fluoro-3-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O3S/c1-8-2-4-10-13(6-8)24-15(14(10)17)16(21)19-9-3-5-11(18)12(7-9)20(22)23/h2-7H,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGICNUOHUAXMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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